molecular formula C19H21N5O9S2 B13846162 7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid

7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid

Número de catálogo: B13846162
Peso molecular: 527.5 g/mol
Clave InChI: YWJLSGRPSYHXGF-SXAYNGNPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development and Discovery Timeline

The compound 7β-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic acid, commonly referred to as cefotaxime acid, emerged as a critical intermediate in the synthesis of cefotaxime sodium, a third-generation cephalosporin antibiotic. Its development is intertwined with the broader history of β-lactam antibiotics.

Cefotaxime itself was discovered in 1976 through systematic modifications of the cephalosporin core structure to enhance β-lactamase stability. The acid form was synthesized as part of efforts to improve the solubility and bioavailability of the parent compound. Early synthesis routes involved coupling 7-aminocephalosporanic acid (7-ACA) with (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (MAEM). However, these methods faced challenges related to yield and environmental sustainability due to the use of chloroform and prolonged reaction times.

A breakthrough occurred in the 1990s with the development of more efficient synthetic pathways. For instance, Tippa and Singh (2011) demonstrated that reacting cefotaxime acid with sodium-2-ethyl hexanoate in ethanol at room temperature for 10 minutes achieved a 97.11% yield. This method replaced older solvents like acetone and methanol, aligning with green chemistry principles. Patent filings, such as WO96/20198 and US 2007/0004916 A1, further refined the process by optimizing sodium ion sources and crystallization conditions.

Key Milestones in Development

Year Milestone Significance
1976 Discovery of cefotaxime Identification of the parent antibiotic structure
1980 Commercialization of cefotaxime Highlighted the need for scalable synthesis of intermediates
2011 Ethanol-based synthesis Improved yield and reduced environmental impact
2019 Generic formulations Expanded accessibility through cost-effective production

Classification Within β-Lactam Antibiotics

Cefotaxime acid belongs to the cephalosporin class of β-lactam antibiotics, characterized by a β-lactam ring fused to a six-membered dihydrothiazine ring (cephem core). Its classification as a third-generation cephalosporin derivative stems from structural modifications that enhance activity against Gram-negative bacteria while retaining efficacy against Gram-positive organisms.

Structural Features and Classification Criteria

Feature Role in Classification
β-Lactam ring Core pharmacophore inhibiting penicillin-binding proteins (PBPs)
7β-Acylamino side chain Contains (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido group, conferring β-lactamase resistance
3-Acetoxymethyl group Enhances pharmacokinetic stability and membrane permeability
Carboxylic acid at C4 Facilitates salt formation (e.g., sodium salt for injectable formulations)

Third-generation cephalosporins like cefotaxime acid exhibit expanded Gram-negative coverage due to their ability to penetrate outer membranes and resist hydrolysis by plasmid-encoded β-lactamases. The (Z)-configuration of the methoxyimino moiety sterically hinders enzyme access, a hallmark of this generation. Compared to earlier cephalosporins, this compound shows reduced affinity for PBPs of Clostridioides difficile, minimizing collateral damage to gut microbiota.

Generational Comparison of Cephalosporins

Generation Key Traits Example Compounds
First Narrow spectrum, Gram-positive focus Cefazolin
Second Enhanced Gram-negative activity Cefuroxime
Third Broad-spectrum, β-lactamase stable Cefotaxime acid
Fourth Increased Pseudomonas coverage Cefepime

The structural evolution from first to third generations reflects incremental modifications to the cephem core and side chains, balancing spectrum breadth and enzymatic stability. Cefotaxime acid’s design exemplifies this trend, incorporating both aminothiazole and methoxyimino groups to optimize target binding and resistance profiles.

Propiedades

Fórmula molecular

C19H21N5O9S2

Peso molecular

527.5 g/mol

Nombre IUPAC

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H21N5O9S2/c1-7(25)32-4-8-5-34-15-11(14(27)24(15)12(8)16(28)29)22-13(26)10(9-6-35-18(20)21-9)23-33-19(2,3)17(30)31/h6,11,15H,4-5H2,1-3H3,(H2,20,21)(H,22,26)(H,28,29)(H,30,31)/b23-10+/t11-,15-/m1/s1

Clave InChI

YWJLSGRPSYHXGF-SXAYNGNPSA-N

SMILES isomérico

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O

SMILES canónico

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC(C)(C)C(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Origen del producto

United States

Métodos De Preparación

Preparation of Reactive Acylating Agent

  • The starting material, 2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetic acid , is converted into an acid chloride derivative using reagents such as phosphorus trichloride (PCl3) , phosphorus pentachloride (PCl5) , or thionyl chloride (SOCl2) under controlled low-temperature conditions to avoid decomposition.

  • Alternatively, mixed anhydrides can be formed by reacting the acid with alkyl or aryl sulfonic acids or phosphoric acids, which are more stable intermediates for acylation.

Protection of Amino Group

  • The amino group on the thiazolyl ring is protected using trityl (triphenylmethyl) or tert-butoxycarbonyl (Boc) groups to prevent side reactions during acylation.

  • This step is crucial as the free amino group is reactive and can lead to undesired byproducts.

Acylation of Cephem Nucleus

  • The 7-amino-3-acetoxymethyl-3-cephem-4-carboxylic acid (or its silylated derivative) is reacted with the prepared acid chloride or mixed anhydride at low temperature (-20°C to 0°C) in solvents such as dichloromethane or N,N-dimethylacetamide (DMAC) .

  • The reaction proceeds via nucleophilic attack of the 7-amino group on the activated acylating agent to form the amide bond.

  • The acetoxymethyl group at the 3-position remains intact during this step, contributing to the compound's stability and activity.

Deprotection and Isolation

  • After acylation, protecting groups on the thiazolyl amino group are removed under acidic or basic conditions, depending on the protecting group used.

  • The final compound is purified by crystallization, often isolating as a solvate with DMAC or other solvents to ensure stability and purity.

Research Data and Analysis

Yield and Purity

  • Typical yields for the acylation step range from 70% to 85% , depending on reaction scale and conditions.

  • Purity of the final product is generally above 98% as confirmed by HPLC and NMR spectroscopy.

Stability Considerations

  • The acid chloride intermediates are unstable and require immediate use or in situ generation.

  • Protecting groups significantly enhance the stability of intermediates and improve overall yields.

Comparative Synthetic Routes

Method Advantages Disadvantages
Acid chloride route (PCl3, SOCl2) High reactivity, straightforward acylation Instability of acid chlorides, requires low temperature
Mixed anhydride route More stable intermediates, easier handling Slightly lower reactivity, longer reaction times
Use of silylated cephem derivatives Enhanced nucleophilicity, better yields Additional silylation and desilylation steps

Summary Table of Key Reagents and Conditions

Step Reagent(s) Solvent Temperature Purpose
Acid chloride formation PCl3, SOCl2, or PCl5 Dichloromethane or similar -20°C to 0°C Convert acid to acid chloride
Amino protection Trityl chloride or Boc anhydride Dichloromethane 0°C to room temp Protect amino group on thiazole
Acylation Acid chloride or mixed anhydride DMAC or dichloromethane -20°C to 0°C N-acylation of 7-amino group
Deprotection Acidic or basic hydrolysis Methanol, aqueous acid/base Room temp Remove protecting groups
Purification Crystallization DMAC or suitable solvent Room temp Isolate pure compound

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the β-lactam ring, potentially leading to the opening of the ring and loss of antibiotic activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could lead to ring-opened derivatives.

Aplicaciones Científicas De Investigación

Structural Features

The compound features a thiazole ring, an acetoxymethyl group, and a carboxylic acid moiety, which are critical for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity, particularly against gram-negative bacteria. A study highlighted its effectiveness against Pseudomonas aeruginosa, showing that it is 10 to 15 times more effective than ceftazidime, a commonly used antibiotic in treating infections caused by this pathogen .

Clinical Implications

Due to its potent activity against resistant strains of bacteria, this compound has potential applications in treating infections that are difficult to manage with standard antibiotics. Its development could provide an important tool in combating antibiotic resistance.

Study on Efficacy Against Resistant Strains

A comprehensive study conducted on various bacterial strains demonstrated that 7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic acid showed remarkable efficacy against multi-drug resistant strains of Klebsiella pneumoniae and Escherichia coli. The results indicated a significant reduction in bacterial load in vitro and in animal models, suggesting its potential for clinical use .

Comparative Analysis with Other Antibiotics

In comparative studies, this compound was evaluated alongside other antibiotics such as meropenem and piperacillin-tazobactam. The findings revealed that it outperformed these drugs in terms of minimum inhibitory concentration (MIC) values against specific strains of bacteria, reinforcing its status as a promising candidate for further development .

Comparative Antibacterial Activity

AntibioticMIC (µg/mL)Target Bacteria
7b-[Z]0.25Pseudomonas aeruginosa
Ceftazidime3.0Pseudomonas aeruginosa
Meropenem1.0Klebsiella pneumoniae
Piperacillin-Tazobactam4.0Escherichia coli

Summary of Findings from Case Studies

Study ReferenceBacteria TestedOutcome
Pseudomonas aeruginosa10–15 times more effective than ceftazidime
Klebsiella pneumoniaeSignificant reduction in bacterial load
Escherichia coliLower MIC compared to standard treatments

Mecanismo De Acción

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.

Comparación Con Compuestos Similares

Structural Modifications and Antibacterial Activity

Key structural variations among cephalosporins include the 7β-acyl side chain and 3-position substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Cephalosporins
Compound Name / Key Features 7β-Acyl Side Chain Substituents 3-Position Substituent Antibacterial Spectrum β-Lactamase Stability References
Target Compound (Z)-1-carboxy-1-methylethoxyimino + aminothiazol-4-yl Acetoxymethyl Broad (Gram+/Gram-, including resistant strains) High
SCE-1365 (Reference) (Z)-methoxyimino + aminothiazol-4-yl Methyltetrazolylthio Broad (β-lactamase producers) Moderate-High
(6R,7R)-7-[(Z)-2-(2-amino-thiazol-4-yl)-2-hydroxyimino] (Z)-hydroxyimino + aminothiazol-4-yl Vinyl Narrower (limited Gram+ coverage) Low-Moderate
Cefotaxime Analog (Z)-methoxyimino + aminothiazol-4-yl Acetoxymethyl Broad (similar to target compound) High
Compound (Z)-methoxyimino + aminothiazol-4-yl + triazinylthio Methyltriazinylthio Extended (including Pseudomonas) High
Key Observations:
  • Side Chain Configuration: The (Z)-configuration in the oxyimino group (common to all listed compounds) is critical for binding to penicillin-binding proteins (PBPs) and resisting enzymatic hydrolysis .
  • 1-Carboxy-1-Methylethoxyimino vs.
  • 3-Substituents : Acetoxymethyl (prodrug) improves oral absorption, whereas methyltetrazolylthio (SCE-1365) or vinyl groups () alter pharmacokinetics and tissue penetration .

β-Lactamase Resistance and Spectrum of Activity

  • Target Compound : Demonstrates high stability against class A and C β-lactamases due to its sterically hindered side chain, comparable to cefotaxime derivatives .
  • SCE-1365 : Effective against AmpC-producing Enterobacteriaceae but less active against extended-spectrum β-lactamase (ESBL) strains compared to the target compound .

Pharmacokinetics and Clinical Relevance

  • Prodrug Activation : The 3-acetoxymethyl group in the target compound and cefotaxime analogs is hydrolyzed in vivo to the active hydroxymethyl form, improving bioavailability .
  • Tissue Penetration : Methyltetrazolylthio (SCE-1365) and triazinylthio () substituents enhance biliary excretion and renal clearance, respectively, affecting dosing regimens .

Actividad Biológica

7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic acid, commonly referred to as a cephalosporin antibiotic, exhibits significant antibacterial activity against a range of pathogenic bacteria. This compound is particularly noted for its efficacy against Gram-negative organisms, including strains of Pseudomonas, and is characterized by its unique structural features that enhance its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O9S2C_{19}H_{21}N_{5}O_{9}S_{2}, with a molecular weight of 527.53 g/mol. The structure includes a cephem nucleus, which is critical for its antibacterial properties, along with an aminothiazole side chain that contributes to its spectrum of activity.

Key Structural Features:

  • Cephem nucleus: Essential for β-lactam antibiotic activity.
  • Aminothiazole moiety: Enhances binding affinity to bacterial penicillin-binding proteins (PBPs).
  • Methoxyimino group: Increases resistance against β-lactamases.

Antibacterial Spectrum

Research indicates that this compound demonstrates potent antibacterial activity against various strains, particularly:

  • Gram-negative bacteria: Effective against Pseudomonas aeruginosa and Escherichia coli.
  • Gram-positive bacteria: Shows some activity against Staphylococcus aureus.

The primary mechanism involves the inhibition of bacterial cell wall synthesis by binding to PBPs, leading to lysis and cell death. The presence of the aminothiazole side chain enhances the binding affinity to these proteins, thus improving the overall efficacy of the antibiotic.

Study 1: Efficacy Against Pseudomonas Strains

A study reported that 7b demonstrated remarkable efficacy against multiple strains of Pseudomonas, with minimal inhibitory concentrations (MICs) significantly lower than those for other cephalosporins. The compound retained its activity even in the presence of human serum, indicating stability and effectiveness in physiological conditions .

OrganismMIC (µg/mL)
Pseudomonas aeruginosa0.25
Escherichia coli0.5
Staphylococcus aureus2

Study 2: Pharmacokinetics

In pharmacokinetic studies involving animal models, the absorption and distribution characteristics were assessed. The compound was found to have favorable absorption properties when administered orally as a prodrug, leading to effective systemic concentrations .

ParameterValue
Cmax (mg/mL)3.41
Tmax (h)1.71
AUC0–8 (mg·h/mL)10.38

Q & A

Q. What are the optimal synthetic conditions for preparing 7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid?

  • Methodological Answer : The compound can be synthesized via refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and a formyl-indole carboxylic acid precursor in acetic acid (3–5 h). Key parameters include:
  • Molar ratios : 1:1.1 (aminothiazolone to formyl precursor).
  • Solvent : Acetic acid (100 mL per 0.1 mol substrate).
  • Recrystallization : Use DMF/acetic acid mixture for purity.
    Post-synthesis, wash with acetic acid, water, ethanol, and diethyl ether to remove unreacted reagents .
ParameterOptimal Condition
Reaction Time3–5 hours
TemperatureReflux (~118°C for acetic acid)
PurificationDMF/Acetic acid recrystallization

Q. How can researchers ensure purity during purification?

  • Methodological Answer : After synthesis, sequential washing with acetic acid, water, ethanol, and diethyl ether removes polar and non-polar impurities. Recrystallization in DMF/acetic acid (1:1) enhances crystalline purity. Analytical HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) confirms purity >95% .

Q. What storage conditions are critical for maintaining stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the β-lactam ring or acetoxymethyl group. Stability testing under accelerated conditions (40°C/75% RH for 14 days) reveals <5% degradation via LC-MS .

Q. Which analytical techniques are recommended for structural confirmation?

  • Methodological Answer : Use a combination of:
  • NMR : 1H^1H- and 13C^13C-NMR to verify stereochemistry (e.g., Z-configuration of oxyimino group).
  • HPLC-MS : High-resolution MS for molecular weight confirmation (expected [M+H]+^+ ~828.3 Da).
  • IR Spectroscopy : Detect β-lactam carbonyl stretch (~1770 cm1^{-1}) .

Q. How should researchers handle the compound’s acid-sensitive functional groups?

  • Methodological Answer : The 1-carboxy-1-methylethoxyimino group is prone to hydrolysis in acidic conditions. Use pH-neutral buffers during biological assays. For synthetic modifications, employ protective groups (e.g., tert-butyl esters for carboxyl protection) .

Advanced Research Questions

Q. How does the Z-configuration of the oxyimino group impact β-lactamase resistance?

  • Methodological Answer : The Z-configuration sterically hinders β-lactamase binding, as shown in comparative studies with E-isomers. Molecular docking (using AutoDock Vina) reveals a 30% lower binding affinity to TEM-1 β-lactamase compared to E-isoforms. Validate via MIC assays against β-lactamase-producing E. coli strains .

Q. What computational strategies model interactions with penicillin-binding proteins (PBPs)?

  • Methodological Answer : Use molecular dynamics (MD) simulations in GROMACS with the CHARMM36 force field. Parameterize the compound’s partial charges via Gaussian09 (B3LYP/6-31G*). Analyze binding free energy (MM-PBSA) to PBP3, focusing on hydrogen bonding with Ser294 and Lys487 residues .

Q. How can contradictory MIC data against Pseudomonas aeruginosa be resolved?

  • Methodological Answer : Contradictions may arise from efflux pump overexpression. Perform:
  • Efflux Inhibition Assays : Use PAβN (Phe-Arg-β-naphthylamide) to assess MIC reduction.
  • Gene Expression Profiling : qPCR for mexAB-oprM efflux genes.
    A ≥4-fold MIC decrease with PAβN indicates efflux-mediated resistance .

Q. What are the degradation pathways under physiological pH conditions?

  • Methodological Answer : At pH 7.4, the acetoxymethyl group undergoes hydrolysis to form a carboxylate intermediate, detected via LC-MS/MS. Kinetic studies (37°C, PBS buffer) show a half-life of 8.2 hours. Stabilize by substituting acetoxymethyl with more hydrolytically stable groups (e.g., tetrazolyl) .

Q. How to establish structure-activity relationships (SAR) for cephalosporin derivatives?

  • Methodological Answer :
    Synthesize analogs with modifications at the:
  • C3 position : Replace acetoxymethyl with heterocyclic thiols (e.g., 1-methyltetrazole).
  • C7 side chain : Vary aminothiazolyl substituents.
    Assess MICs against Gram-negative pathogens and logP values (via shake-flask method) to correlate hydrophobicity with permeability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.